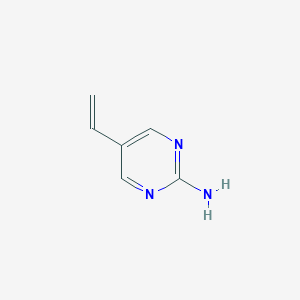

5-Vinylpyrimidin-2-amine

Description

BenchChem offers high-quality 5-Vinylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Vinylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Vinylpyrimidin-2-amine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Vinylpyrimidin-2-amine, a key building block in contemporary medicinal chemistry. The document details robust synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions, and offers a complete, step-by-step experimental protocol. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and validation of 5-Vinylpyrimidin-2-amine.

Introduction: The Significance of 5-Vinylpyrimidin-2-amine in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[3][4] The introduction of a vinyl group at the 5-position of the 2-aminopyrimidine core, yielding 5-Vinylpyrimidin-2-amine, offers a versatile handle for further chemical modification. This functional group can participate in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and polymerizations, allowing for the rapid generation of diverse chemical libraries for drug screening. The 2-amino group, in turn, provides a crucial interaction point for binding to biological targets.[5] Consequently, 5-Vinylpyrimidin-2-amine serves as a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[4]

Strategic Approaches to Synthesis

The construction of the C-C bond between the pyrimidine ring and the vinyl group is the key challenge in the synthesis of 5-Vinylpyrimidin-2-amine. Modern synthetic organic chemistry offers several powerful methods to achieve this transformation, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.[6][7]

Retrosynthetic Analysis

A retrosynthetic analysis of 5-Vinylpyrimidin-2-amine points to a disconnection at the C5-vinyl bond. This suggests a strategy involving a 5-halopyrimidin-2-amine precursor and a suitable vinylating agent. The most common halogenated precursors are 5-bromopyrimidin-2-amine or 5-iodopyrimidin-2-amine, which are commercially available or can be readily synthesized.[8][9] The choice of the vinylating agent and the specific cross-coupling reaction are critical for a successful synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Two primary palladium-catalyzed cross-coupling reactions are well-suited for the synthesis of 5-Vinylpyrimidin-2-amine: the Suzuki-Miyaura coupling and the Stille coupling.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a vinylboronic acid or its ester) with an organohalide.[10][11] The Suzuki-Miyaura coupling is often favored due to the generally low toxicity and stability of the boronic acid reagents.[12]

-

Stille Coupling: This reaction utilizes an organotin reagent (e.g., vinyltributylstannane) as the vinyl source.[13] While highly effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks of this method.

Given the advantages of the Suzuki-Miyaura coupling in terms of reagent safety and ease of purification, this guide will focus on this methodology for the detailed experimental protocol.

Synthesis Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of 5-Vinylpyrimidin-2-amine via a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for 5-Vinylpyrimidin-2-amine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of 5-Vinylpyrimidin-2-amine from 5-bromopyrimidin-2-amine and potassium vinyltrifluoroborate.

4.1. Materials and Equipment

-

Reactants: 5-Bromopyrimidin-2-amine, Potassium vinyltrifluoroborate

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Base: Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane and Water (degassed)

-

Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen or argon gas inlet, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

4.2. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromopyrimidin-2-amine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Vinylpyrimidin-2-amine as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Vinylpyrimidin-2-amine.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 5-Vinylpyrimidin-2-amine. Actual values may vary slightly depending on the solvent and instrument used.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.2 (s, 2H, pyrimidine-H), ~6.6 (dd, 1H, vinyl-H), ~5.8 (d, 1H, vinyl-H), ~5.3 (d, 1H, vinyl-H), ~5.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm): ~162 (C-NH₂), ~158 (pyrimidine-C), ~134 (vinyl-CH), ~125 (pyrimidine-C), ~116 (vinyl-CH₂) |

| Mass Spec (EI) | m/z: 121.06 [M]⁺ |

| IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1640 (C=C stretch), ~1580 (pyrimidine ring stretch) |

Note: NMR chemical shifts are referenced to a standard solvent signal.[14][15][16]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound.

| HPLC Parameters | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | >95% |

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

-

Handling: 5-Bromopyrimidin-2-amine is a halogenated compound and should be handled with care. Palladium catalysts and organoboron reagents should be handled under an inert atmosphere.

-

Storage: Store 5-Vinylpyrimidin-2-amine in a cool, dry, and dark place under an inert atmosphere to prevent degradation and polymerization.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of 5-Vinylpyrimidin-2-amine. The use of the Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable route to this valuable building block. By following the outlined procedures and characterization methods, researchers can confidently prepare and validate high-purity 5-Vinylpyrimidin-2-amine for its application in drug discovery and medicinal chemistry programs. The versatility of the vinyl and amino functionalities ensures that this compound will continue to be a relevant and important intermediate in the development of novel therapeutics.

References

-

Pharmacy 180. (n.d.). Vinyl pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4655-4659. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

-

Matiadis, D., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(21), 7483. Retrieved from [Link]

-

Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(31), 5089-5091. Retrieved from [Link]

- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.

-

Leger, P. R., & Batey, R. A. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 11(2), 337-340. Retrieved from [Link]

-

Al-Zahrani, L. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8, 46. Retrieved from [Link]

-

CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. Retrieved from [Link]

-

Zhang, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 22(1), 163-166. Retrieved from [Link]

-

Li, J-H., et al. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 65(11), 1312-1318. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

Singh, G., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1775-1805. Retrieved from [Link]

-

Vitaku, E., et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Molecules, 29(1), 22. Retrieved from [Link]

-

Arumugam, S., & Vellaichamy, A. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of Chemical Sciences, 8(2), 1070-1078. Retrieved from [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 990-996. Retrieved from [Link]

-

Gonda, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3369. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-BROMOPYRIMIDIN-2-AMINE. Retrieved from [Link]

-

Kondo, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4287. Retrieved from [Link]

-

Nikolova, P., et al. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 44(3), 226-232. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]

-

Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2646. Retrieved from [Link]

-

Guda, M. R., et al. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 26(11), 3128. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Bruix, M., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1439-1444. Retrieved from [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Retrieved from [Link]

-

Wang, X., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 67(12), 10106-10126. Retrieved from [Link]

-

Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 7752-82-1, 5-Bromopyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Organometallic cross-coupling reactions [cem.com]

- 8. 7752-82-1|5-Bromopyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 9. 5-BROMOPYRIMIDIN-2-AMINE | CAS 7752-82-1 [matrix-fine-chemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 5-Vinylpyrimidin-2-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Vinylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of a complete experimental dataset for this specific compound in public-domain literature, this guide leverages expert analysis and data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

5-Vinylpyrimidin-2-amine incorporates a pyrimidine ring, a primary amine group, and a vinyl substituent. Each of these functional groups imparts characteristic signals in different spectroscopic techniques, allowing for a detailed structural elucidation. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of 5-Vinylpyrimidin-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-Vinylpyrimidin-2-amine are based on the analysis of similar structures, including 2-aminopyrimidine and various vinyl-substituted aromatic compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the vinyl group protons, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for 5-Vinylpyrimidin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H4, H6 | 8.0 - 8.5 | Singlet | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -CH=CH₂ (α-H) | 6.5 - 7.0 | Doublet of Doublets | Jtrans ≈ 17, Jcis ≈ 11 |

| -CH=CH ₂ (β-H, trans) | 5.8 - 6.2 | Doublet | Jtrans ≈ 17 |

| -CH=CH ₂ (β-H, cis) | 5.3 - 5.7 | Doublet | Jcis ≈ 11 |

Experimental Rationale:

-

Pyrimidine Protons (H4, H6): In 2-aminopyrimidine, the ring protons appear at δ 8.3 ppm. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the pyrimidine ring, the protons at positions 4 and 6 are expected to be in a similar downfield region. The vinyl group at position 5 will introduce some electronic effects, but a singlet for these two equivalent protons is anticipated.

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature.[3] A broad singlet is typically observed due to quadrupole broadening and potential hydrogen exchange.[3]

-

Vinyl Group Protons: The vinyl group will exhibit a characteristic AMX spin system. The α-proton (-CH=) will be a doublet of doublets due to coupling with the two non-equivalent terminal β-protons (=CH₂). The terminal protons will appear as doublets, with distinct coupling constants for cis and trans relationships to the α-proton.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Vinylpyrimidin-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C4, C6 | 155 - 160 |

| C5 | 120 - 125 |

| -C H=CH₂ (α-C) | 130 - 135 |

| -CH=C H₂ (β-C) | 115 - 120 |

Experimental Rationale:

-

Pyrimidine Carbons: The carbon atom C2, bonded to two nitrogen atoms and the amino group, is expected to be the most downfield. The equivalent C4 and C6 carbons will also be significantly downfield due to the electronegative nitrogen atoms. The C5 carbon, substituted with the vinyl group, will be more shielded compared to C4 and C6.

-

Vinyl Group Carbons: The chemical shifts for the vinyl carbons are predicted based on typical values for vinyl-substituted aromatic and heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data for 5-Vinylpyrimidin-2-amine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (vinyl) | 3000 - 3100 | Medium |

| C=C Stretch (pyrimidine ring) | 1550 - 1650 | Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Strong |

| C=C Stretch (vinyl) | 1620 - 1680 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

| C-H Bend (vinyl, out-of-plane) | 900 - 1000 | Strong |

Experimental Rationale:

-

N-H Vibrations: As a primary amine, 5-Vinylpyrimidin-2-amine is expected to show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4][5] A strong N-H scissoring (bending) vibration is also anticipated in the 1600-1650 cm⁻¹ region.[4]

-

C=C and C=N Vibrations: The pyrimidine ring will exhibit several strong C=C and C=N stretching vibrations in the fingerprint region. The vinyl C=C stretch will also appear in this region.[6]

-

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyrimidine ring is expected to be a strong band.[7]

-

Vinyl C-H Bending: The out-of-plane bending vibrations of the vinyl C-H bonds are typically strong and are useful for confirming the presence of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 5-Vinylpyrimidin-2-amine (C₆H₇N₃), the molecular weight is 121.14 g/mol .

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 121. Key fragmentation pathways would likely involve:

-

Loss of HCN (m/z 27): A common fragmentation for pyrimidine-containing compounds, leading to a fragment at m/z 94.

-

Loss of the vinyl group (C₂H₃, m/z 27): This would result in a fragment corresponding to the 2-aminopyrimidine radical cation at m/z 94.

-

Loss of NH₂ (m/z 16): Cleavage of the amino group would lead to a fragment at m/z 105.

Figure 2: Predicted key fragmentation pathways for 5-Vinylpyrimidin-2-amine in EI-MS.

Experimental Rationale:

The fragmentation of 2-aminopyrimidine, a core component of the target molecule, typically shows a base peak at m/z 95 (M⁺) and significant fragments at m/z 68 (loss of HCN) and m/z 42.[8] The presence of the vinyl group in 5-Vinylpyrimidin-2-amine introduces additional fragmentation possibilities, with the loss of the vinyl radical being a likely initial step.

Experimental Protocols

For researchers aiming to acquire experimental data for 5-Vinylpyrimidin-2-amine, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 30-200.

-

Inlet system: Direct insertion probe or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 5-Vinylpyrimidin-2-amine based on established spectroscopic principles and data from analogous compounds. The provided tables of predicted spectral data, along with the rationale behind these predictions, serve as a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols offer a starting point for researchers seeking to obtain empirical data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

-

ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. Retrieved from [Link]

-

TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

-

IOPscience. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Polyvinyl Chloride Chemically Modified by Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). synthesis, characterization and antimicrobial evaluation of novel five and six memberedcyclic imidederivativesof2-amino 5-methyl, 2-amino 4-methyl, 2-amino 6-methyl pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. NIST WebBook. Retrieved from [Link]

Sources

- 1. 2-Methyl-5-vinylpyridine(140-76-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 5-Vinylpyrimidin-2-amine

Abstract

5-Vinylpyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the molecular characteristics of 5-Vinylpyrimidin-2-amine. We will explore the theoretical underpinnings, practical methodologies, and interpretation of computational data, offering researchers and drug development professionals a robust guide to understanding and predicting the behavior of this important molecule at the quantum level.

Introduction: The Significance of 5-Vinylpyrimidin-2-amine in Drug Discovery

The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of bioactive molecules.[3] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The introduction of a vinyl substituent at the 5-position of the pyrimidine ring in 5-Vinylpyrimidin-2-amine offers a unique combination of structural rigidity and reactive potential, making it an attractive building block for combinatorial chemistry and targeted drug design.[5] Understanding the intricate details of its molecular geometry, electronic landscape, and vibrational modes is paramount for the rational design of next-generation therapeutics. Quantum chemical calculations provide a powerful, non-invasive toolkit to probe these properties with high fidelity.

Foundational Principles of Quantum Chemical Calculations

Quantum chemical calculations are rooted in the principles of quantum mechanics, which govern the behavior of matter at the atomic and subatomic levels. For a molecule like 5-Vinylpyrimidin-2-amine, these methods can predict a wide range of properties, from its stable three-dimensional conformation to its reactivity and spectroscopic signatures.

Density Functional Theory (DFT): A Pragmatic Approach

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-sized organic molecules. DFT offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the spatially dependent electron density.[6] The choice of the functional, which describes the exchange-correlation energy, is a critical decision in any DFT calculation. For molecules containing heterocyclic rings and amino groups, hybrid functionals such as B3LYP have been shown to provide reliable results.[7]

Basis Sets: The Language of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for organic molecules as they provide a good description of both core and valence electrons, including polarization and diffuse functions to account for electron distribution in anionic or excited states.[3]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, validated protocol for performing quantum chemical calculations on 5-Vinylpyrimidin-2-amine.

Molecular Structure Input and Optimization

-

Initial Structure Generation: A 2D sketch of 5-Vinylpyrimidin-2-amine is created using a molecule editor and converted to a 3D structure.

-

Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.[9]

Workflow for Quantum Chemical Calculations

Caption: A schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. [3]It is a valuable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). For 5-Vinylpyrimidin-2-amine, the MEP map can highlight the nucleophilic character of the amino group and the pyrimidine nitrogen atoms.

Vibrational Analysis: Simulating Spectroscopic Signatures

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of 5-Vinylpyrimidin-2-amine. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. [9]This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretches of the amino group and the C=C stretch of the vinyl group. [10]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Calculated Value | Experimental Value |

| N-H Symmetric Stretch | Calculated Value | Experimental Value |

| C=C (vinyl) Stretch | Calculated Value | Experimental Value |

| Pyrimidine Ring Breathing | Calculated Value | Experimental Value |

Applications in Drug Design and Development

The insights gained from quantum chemical calculations on 5-Vinylpyrimidin-2-amine have direct applications in the drug discovery pipeline.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of 5-Vinylpyrimidin-2-amine derivatives, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds. [11]* Receptor-Ligand Interactions: The optimized geometry and electronic properties can be used as input for molecular docking studies to predict how 5-Vinylpyrimidin-2-amine and its analogs bind to target proteins. [10]* Metabolic Stability Prediction: The MEP map can help identify sites on the molecule that are susceptible to metabolic modification by enzymes such as cytochrome P450s.

Conclusion: The Predictive Power of Quantum Chemistry

Quantum chemical calculations offer an indispensable toolkit for modern drug discovery and development. For a molecule as promising as 5-Vinylpyrimidin-2-amine, these computational methods provide a deep understanding of its fundamental properties, guiding the design of more potent, selective, and safer therapeutic agents. The protocols and analyses presented in this guide serve as a robust starting point for researchers seeking to leverage the predictive power of quantum chemistry in their own investigations.

References

-

ResearchGate. Computational studies of pyrimidine ring-opening a, Quantum chemical... Available from: [Link]

-

PubMed Central. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Available from: [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

-

PeerJ. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. Available from: [Link]

-

PubMed. Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Available from: [Link]

-

American Chemical Society. Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Available from: [Link]

-

Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available from: [Link]

-

ResearchGate. A Computational Study on the Vinyl Azide Decomposition. Available from: [Link]

-

ResearchGate. Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Available from: [Link]

-

ACS Publications. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Available from: [Link]

-

MDPI. Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. Available from: [Link]

-

NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

-

Bentham Science. Vinyl Azides as Versatile Synthons for the Synthesis of Nitrogen-containing Heterocycles. Available from: [Link]

-

NIH. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Available from: [Link]

-

NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available from: [Link]

-

NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available from: [Link]

-

PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

-

Acta Crystallographica Section E. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Available from: [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

-

ResearchGate. (PDF) Aminopurines: synthesis, modifications, and applications. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-Vinylpyrimidin-2-amine

An In-depth Technical Guide to 5-Vinylpyrimidin-2-amine: Synthesis, Characterization, and Application Potential

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that can address complex biological targets. Within this landscape, substituted pyrimidines represent a cornerstone, forming the structural core of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, member of this family: 5-Vinylpyrimidin-2-amine. While not a household name in blockbuster drugs, its unique combination of a reactive vinyl group and a pharmacophoric 2-aminopyrimidine moiety presents a compelling case for its potential as a versatile building block in drug discovery and materials science. This document provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and forward-looking scientific insights.

The Strategic Value of 5-Vinylpyrimidin-2-amine in Modern Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with biological targets. Its presence in kinase inhibitors, for example, is well-documented. The addition of a vinyl group at the 5-position introduces a reactive handle that is not commonly present in commercially available pyrimidine building blocks. This vinyl group opens up a vast chemical space for post-synthetic modification through a variety of powerful and selective chemical reactions.

Key Structural Features and Their Implications:

-

2-Aminopyrimidine Core: Acts as a potent hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems. It is a known bioisostere for other bicyclic heterocycles.

-

Vinyl Group: A versatile functional group that can participate in a wide array of chemical transformations, including:

-

Michael Additions: Allowing for the introduction of a wide range of nucleophiles.

-

Heck, Suzuki, and other Cross-Coupling Reactions: Enabling the formation of C-C bonds and the construction of more complex molecular architectures.

-

Polymerization: Opening the door to the development of novel functionalized polymers and materials.

-

Click Chemistry: Can be readily functionalized to participate in various click reactions.

-

This unique combination of a stable, pharmacologically relevant core with a highly reactive and versatile handle makes 5-Vinylpyrimidin-2-amine a molecule of significant interest for chemists looking to rapidly generate libraries of novel compounds for screening and development.

Proposed Synthesis and Mechanistic Considerations

While a specific, dedicated paper on the discovery of 5-Vinylpyrimidin-2-amine is not prominent in the literature, its synthesis can be logically approached through well-established organometallic cross-coupling reactions. The most reliable and versatile method would be the Suzuki-Miyaura cross-coupling reaction, which is renowned for its functional group tolerance and high yields.

The proposed synthetic route starts from a readily available and halogenated pyrimidine precursor, 5-bromo-2-aminopyrimidine. This starting material is then coupled with a vinylboronic acid derivative in the presence of a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Vinylpyrimidin-2-amine

This protocol describes a generalized method for the synthesis of 5-Vinylpyrimidin-2-amine from 5-bromo-2-aminopyrimidine and potassium vinyltrifluoroborate.

Materials:

-

5-Bromo-2-aminopyrimidine (1.0 eq)

-

Potassium vinyltrifluoroborate (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.

-

Reaction: Stir the mixture at a temperature between 80-100 °C. The reaction progress should be monitored by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The final product, 5-Vinylpyrimidin-2-amine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Rationale for Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[1][2][3] The catalytic cycle, as it applies to this synthesis, can be broken down into three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 5-bromo-2-aminopyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.

-

Transmetalation: The vinyl group is transferred from the boron atom of the vinyltrifluoroborate to the Pd(II) complex. This step is facilitated by the base (K₂CO₃), which activates the boronic acid derivative.

-

Reductive Elimination: The newly formed C-C bond between the pyrimidine ring and the vinyl group is reductively eliminated from the Pd(II) complex, yielding the final product, 5-Vinylpyrimidin-2-amine, and regenerating the Pd(0) catalyst.

This cycle repeats until the limiting reagent is consumed. The choice of Pd(dppf)Cl₂ as the catalyst is strategic; the dppf ligand is known to stabilize the palladium catalyst and promote high turnover numbers, making it effective for cross-coupling reactions involving heteroaromatic halides.

Synthesis Workflow Diagram

Caption: Proposed Suzuki-Miyaura synthesis workflow for 5-Vinylpyrimidin-2-amine.

Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in non-polar solvents (e.g., Hexanes). |

| ¹H NMR (Predicted) | - Signals in the aromatic region for the pyrimidine protons. - A characteristic set of signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons). - A broad singlet for the -NH₂ protons. |

| ¹³C NMR (Predicted) | - Signals corresponding to the four unique carbons of the pyrimidine ring. - Two signals for the vinyl group carbons. |

| Mass Spec (EI) | Expected to show a molecular ion peak (M⁺) at m/z = 121. |

Potential Applications in Drug Discovery and Materials Science

The true value of 5-Vinylpyrimidin-2-amine lies in its potential as a versatile intermediate for the synthesis of a wide range of functional molecules.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the field of kinase inhibitors. It mimics the adenine core of ATP and forms key hydrogen bonds in the hinge region of the kinase active site. The vinyl group at the 5-position can be used to introduce a variety of substituents that can target the solvent-exposed region of the active site, leading to improved potency and selectivity.

Caption: Drug discovery workflow utilizing 5-Vinylpyrimidin-2-amine.

Covalent Modulators

The vinyl group can act as a Michael acceptor, making it a potential warhead for the development of covalent inhibitors. By positioning the vinyl group in proximity to a nucleophilic residue (e.g., cysteine) in a target protein, a covalent bond can be formed, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.

Functionalized Polymers and Materials

The vinyl group can undergo polymerization, allowing for the incorporation of the 2-aminopyrimidine moiety into polymer backbones. This could lead to the development of novel materials with interesting properties, such as:

-

Smart Polymers: Polymers that respond to changes in pH or the presence of metal ions due to the coordinating ability of the pyrimidine ring.

-

Functional Coatings: Coatings with enhanced binding properties or the ability to capture specific analytes.

-

Drug Delivery Systems: Polymers that can be functionalized with targeting ligands and loaded with therapeutic agents.

Conclusion and Future Outlook

5-Vinylpyrimidin-2-amine represents a molecule of untapped potential. Its straightforward synthesis via robust cross-coupling methodologies, combined with the dual functionality of a pharmacologically relevant core and a versatile reactive handle, makes it an attractive building block for both medicinal chemistry and materials science. While its history is not as storied as some other chemical scaffolds, its future is bright. As the demand for novel, diverse, and readily functionalizable molecules continues to grow, we can expect to see 5-Vinylpyrimidin-2-amine and its derivatives play an increasingly important role in the development of the next generation of therapeutics and advanced materials.

References

-

Journal of Chemical Education. (1985). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2020). Green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

PubMed. (1975). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

Sources

Reactivity of the vinyl group in 5-Vinylpyrimidin-2-amine

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Vinylpyrimidin-2-amine

Abstract: 5-Vinylpyrimidin-2-amine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a reactive vinyl group on an electron-deficient pyrimidine ring, which is further modulated by an electron-donating amino group, creates a unique chemical entity with a rich and diverse reactivity profile. This guide provides an in-depth exploration of the vinyl group's reactivity, focusing on its participation in key synthetic transformations including nucleophilic conjugate (Michael) additions, palladium-catalyzed cross-coupling reactions, and polymerization. By elucidating the electronic factors that govern its behavior and providing field-proven experimental insights, this document serves as a technical resource for professionals engaged in drug discovery and the development of advanced functional materials.

Introduction to 5-Vinylpyrimidin-2-amine

The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a privileged structure in medicinal chemistry.[1] The introduction of a vinyl substituent at the C5 position transforms this stable heterocycle into a dynamic synthon, opening avenues for a wide range of chemical modifications.

Chemical Structure and Properties

5-Vinylpyrimidin-2-amine combines the structural features of a vinyl group with an aminopyrimidine core. The electronic interplay between these groups dictates the molecule's reactivity. The nitrogen atoms in the pyrimidine ring act as electron sinks, rendering the ring system electron-deficient. This effect is extended to the vinyl group, polarizing the C=C double bond and making the β-carbon susceptible to nucleophilic attack. Conversely, the 2-amino group is a powerful electron-donating group, which modulates the overall electron density of the system.

| Property | Value | Source |

| IUPAC Name | 5-Ethenylpyrimidin-2-amine | [3] |

| Synonyms | 5-vinyl-2-pyrimidinamine | [3] |

| CAS Number | 35140-57-7 | - |

| Molecular Formula | C₆H₇N₃ | [3] |

| Molecular Weight | 121.14 g/mol | [3] |

| Appearance | (Predicted) Off-white to yellow solid | - |

| Solubility | (Predicted) Soluble in DMSO, Methanol | - |

Significance in Research and Development

The utility of 5-Vinylpyrimidin-2-amine stems from the vinyl group's capacity to serve as a versatile chemical handle. This functional group enables:

-

Covalent Modification: The vinyl group can act as a Michael acceptor, enabling the formation of stable covalent bonds with biological nucleophiles (e.g., cysteine residues in proteins), a key strategy in the design of targeted covalent inhibitors.

-

Scaffold Elaboration: Through cross-coupling reactions, complex molecular architectures can be constructed, allowing for the rapid generation of compound libraries for high-throughput screening.[4]

-

Polymer Synthesis: As a functional monomer, it can be polymerized to create novel materials with tailored properties, potentially for applications in drug delivery or as advanced coatings.[5][6]

Core Reactivity Pathways

The reactivity of the vinyl group is dominated by three principal transformation classes, each leveraging the unique electronic nature of the molecule. A diagrammatic overview of these pathways provides a clear conceptual framework for synthetic planning.

Caption: Primary reaction pathways for 5-Vinylpyrimidin-2-amine.

Nucleophilic Conjugate (Michael) Addition

The electron-deficient nature of the pyrimidine ring makes the vinyl group an excellent Michael acceptor.[7] This reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds in a highly predictable and efficient manner.[8] The aza-Michael addition, involving the addition of an amine nucleophile, is particularly relevant for synthesizing derivatives with potential biological activity.[9]

Mechanism and Rationale

The reaction proceeds via the attack of a nucleophile (e.g., a primary or secondary amine) on the β-carbon of the vinyl group. This choice is rationalized by the polarization of the double bond; the pyrimidine ring withdraws electron density, creating a partial positive charge (δ+) on the β-carbon, marking it as the prime site for nucleophilic attack. The resulting enolate intermediate is then protonated to yield the final adduct. The use of polar aprotic solvents like DMSO or DMF is often preferred as they can stabilize the charged intermediate without protonating the nucleophile, thereby facilitating the reaction.

Caption: Mechanism of the Aza-Michael Addition.

Experimental Protocol: Aza-Michael Addition with Piperidine

This protocol describes a representative aza-Michael addition. The choice of a secondary amine like piperidine is illustrative of a common nucleophile class.

Materials:

-

5-Vinylpyrimidin-2-amine (1.0 eq)

-

Piperidine (1.2 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Stir plate, glassware, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Vinylpyrimidin-2-amine.

-

Dissolve the starting material in anhydrous DMSO to a concentration of approximately 0.5 M.

-

Add piperidine (1.2 equivalents) to the solution dropwise at room temperature while stirring.

-

Causality Check: The reaction is typically exothermic. Monitor the temperature. If a significant exotherm is observed, cool the flask in an ice bath. The reaction is often run at room temperature to 50 °C to ensure completion without side reactions.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material indicates reaction completion, typically within 2-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

-

Self-Validation: The aqueous wash removes the high-boiling DMSO solvent and any excess amine.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure adduct.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide.[11][12] For 5-Vinylpyrimidin-2-amine, this reaction provides a direct route to substituted stilbene analogues and other complex structures, which are valuable motifs in medicinal chemistry.

Catalytic Cycle and Mechanistic Considerations

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[13]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Coordination & Insertion: The vinylpyrimidine coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-Ar bond, forming a new C-C bond. Syn-insertion is highly favored.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (typically E-alkene) of the product.[11]

-

Reductive Elimination: The palladium-hydride complex eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle.

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling with 4-Iodoanisole

This protocol provides a robust method for coupling the vinylpyrimidine with an electron-rich aryl iodide.

Materials:

-

5-Vinylpyrimidin-2-amine (1.0 eq)

-

4-Iodoanisole (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a Schlenk flask, add 5-Vinylpyrimidin-2-amine, 4-iodoanisole, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Causality Check: The use of a phosphine ligand like PPh₃ is crucial. It stabilizes the Pd(0) species and facilitates the oxidative addition step. The Pd(II) precatalyst is reduced in situ to the active Pd(0) catalyst.[13]

-

Add anhydrous acetonitrile followed by triethylamine via syringe. The base (Et₃N) is required to neutralize the H-X acid produced during reductive elimination, regenerating the catalyst.[12]

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired stilbene derivative.

Polymerization of 5-Vinylpyrimidin-2-amine

The presence of the vinyl group allows 5-Vinylpyrimidin-2-amine to act as a monomer in polymerization reactions. The resulting polymers, featuring pendant aminopyrimidine units, could possess interesting properties for biomedical applications, such as drug carriers or functional hydrogels.

Polymerization Strategies

Both radical and controlled polymerization methods can be envisioned.[14]

-

Free Radical Polymerization: Initiated by agents like AIBN or benzoyl peroxide, this method is straightforward but offers limited control over molecular weight and dispersity.[15]

-

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture.[16] The choice of a suitable chain transfer agent (CTA) would be critical for success. This approach is superior for creating well-defined block copolymers.

Experimental Protocol: Free Radical Polymerization

This protocol outlines a basic approach to homopolymerization.

Materials:

-

5-Vinylpyrimidin-2-amine (1.0 eq)

-

Azobisisobutyronitrile (AIBN, 0.01 eq)

-

1,4-Dioxane, anhydrous

-

Methanol (for precipitation)

Procedure:

-

Dissolve 5-Vinylpyrimidin-2-amine in anhydrous 1,4-dioxane in a Schlenk tube.

-

Add the radical initiator, AIBN.

-

Self-Validation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to 70 °C under an inert atmosphere for 24 hours.

-

Cool the reaction to room temperature. The solution may become viscous, indicating polymer formation.

-

Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ) and by NMR for structural confirmation.

Applications in Drug Discovery

The versatile reactivity of 5-Vinylpyrimidin-2-amine makes it an attractive starting point for the synthesis of novel therapeutic agents. The 2-aminopyrimidine core is a well-established pharmacophore in many kinase inhibitors.[4][17]

-

Kinase Inhibitors: The Michael addition and Heck reactions can be used to append various fragments to the pyrimidine core, enabling exploration of the structure-activity relationship (SAR) around a target kinase. For example, adding nitrogen-containing heterocycles via aza-Michael addition can probe different pockets of an ATP-binding site.

-

Covalent Modulators: The vinyl group is an ideal "warhead" for targeted covalent inhibitors. Its reactivity can be finely tuned by modifying substituents on the pyrimidine ring to achieve selective covalent bond formation with a target protein, often leading to increased potency and duration of action.

Conclusion

5-Vinylpyrimidin-2-amine is a molecule of significant synthetic potential. Its vinyl group, activated by the electronic properties of the aminopyrimidine ring, readily participates in a range of valuable chemical transformations. Understanding the principles behind its reactivity in Michael additions, Heck couplings, and polymerizations allows researchers to strategically employ this building block in the rational design of novel small-molecule drugs and advanced functional polymers. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile chemical entity.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Center for Biotechnology Information. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Heck reaction. (2023, November 28). In Wikipedia. [Link]

-

Aza-Michael-type addition of amines to 2-vinylpyridine and... (n.d.). ResearchGate. [Link]

-

Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). ResearchGate. [Link]

-

Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. (2024, May 22). MDPI. [Link]

-

CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. (2008). ITU Politeknik Dergisi. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

-

Examples of reaction used for the introduction of the vinyl group. (n.d.). ResearchGate. [Link]

-

Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. (2015, June 19). Organic Letters. [Link]

-

Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022, November 23). MDPI. [Link]

-

α(δ′)-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (2019, June 11). MDPI. [Link]

-

Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

-

(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. [Link]

-

Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. (2018, March 13). MDPI. [Link]

-

The vinyl sulfone group (red) reacts with primary amines, preferably on... (n.d.). ResearchGate. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

-

Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. (2021, August 17). Polymer Chemistry. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, November 11). MDPI. [Link]

-

Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2023, April 20). MDPI. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022, December). Chemical Biology & Drug Design. [Link]

- Polymerization of vinylpyridine. (1976, April 6).

-

Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, July 13). MDPI. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. (2015, January 21). Chemical Communications. [Link]

-

2-Vinylpyridine. (2023, November 28). In Wikipedia. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (2023). Organic Chemistry Research. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]

- 16. polen.itu.edu.tr [polen.itu.edu.tr]

- 17. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 5-Vinylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena in 5-Vinylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the fundamental principles of amino-imino tautomerism inherent to the 2-aminopyrimidine core, offering a detailed analysis of the structural and electronic factors that govern the equilibrium between the canonical amino form and its imino tautomer. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical methodologies for the characterization of this dynamic equilibrium. We will explore advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as indispensable tools for the experimental elucidation of tautomeric ratios. Furthermore, a significant portion of this guide is dedicated to the application of computational chemistry, specifically Density Functional Theory (DFT), as a predictive tool for assessing the relative stabilities of the tautomers in various solvent environments. By integrating experimental protocols with theoretical insights, this guide aims to equip the reader with a robust framework for understanding and investigating the nuanced tautomeric behavior of 5-Vinylpyrimidin-2-amine.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in various scientific disciplines, including drug discovery and materials science.[1] In heterocyclic systems, such as pyrimidines, tautomerism plays a critical role in defining the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity.[2] The 2-aminopyrimidine scaffold, a common motif in bioactive molecules, is particularly susceptible to prototropic tautomerism, existing in a dynamic equilibrium between the canonical amino form and its imino tautomer.[3] Understanding and controlling this equilibrium is paramount for the rational design of molecules with desired properties.

5-Vinylpyrimidin-2-amine, the subject of this guide, presents an interesting case study. While the core 2-aminopyrimidine moiety dictates the primary tautomeric behavior, the electronic influence of the 5-vinyl substituent can subtly modulate the position of the equilibrium. This guide will provide a detailed examination of the potential tautomeric forms of 5-Vinylpyrimidin-2-amine and the methodologies to study their interplay.

The Amino-Imino Tautomerism of 5-Vinylpyrimidin-2-amine

The principal tautomeric equilibrium for 5-Vinylpyrimidin-2-amine involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in two primary tautomers: the amino form (5-vinylpyrimidin-2-amine) and the imino form (5-vinyl-1,2-dihydropyrimidin-2-imine).

Caption: The amino-imino tautomeric equilibrium of 5-Vinylpyrimidin-2-amine.

The relative stability of these tautomers is influenced by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents.[4] Crucially, the surrounding environment, particularly the polarity and hydrogen-bonding capacity of the solvent, can significantly shift this equilibrium.[5][6][7]

Experimental Characterization of Tautomeric Equilibria

The dynamic nature of tautomerism necessitates the use of analytical techniques that can probe the equilibrium without disturbing it. Spectroscopic methods are particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][9] As the interconversion between tautomers is often slow on the NMR timescale, distinct sets of signals for each tautomer can be observed.[10]

Key Observables in NMR for Tautomer Analysis:

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Significant differences in the chemical shifts of ring protons and carbons, as well as the amino/imino protons, can be expected between the two tautomers.[11]

-

Signal Integration: The relative populations of the tautomers in equilibrium can be determined by integrating the signals corresponding to each species.[10]

-

Coupling Constants: Changes in bond orders between the tautomers can be reflected in the magnitudes of one-bond and long-range coupling constants.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of 5-Vinylpyrimidin-2-amine in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).

-